molecular formula C11H16ClNO B3085679 N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride CAS No. 1158262-72-6

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No.: B3085679
CAS No.: 1158262-72-6
M. Wt: 213.7 g/mol
InChI Key: YKZZILPBNOBWPD-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a propenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with allylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-(3-methoxybenzyl)-propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
  • N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
  • N-Benzyl-hexadecanamide

Comparison: N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is unique due to its propenylamine backbone, which distinguishes it from other similar compounds that may have different alkyl or alkenyl chains.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZZILPBNOBWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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